
N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine typically involves the reaction of (1R,2R)-2-(dimethylamino)cyclopentylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically produced in cleanroom environments to ensure high quality and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Reaction with electrophiles to form substituted derivatives.
Oxidation and Reduction: Though less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: TFA, HCl, or oxalyl chloride in methanol.
Substitution: Various electrophiles under acidic or basic conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include deprotected amines, substituted cyclopentylamines, and other derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-ethylenediamine: Another Boc-protected amine used in organic synthesis.
N-Boc-piperidine: A Boc-protected piperidine used in the synthesis of pharmaceuticals.
Uniqueness
N-Boc-[(1R,2R)-2-(diMethylaMino) cyclopentanaMine is unique due to its specific stereochemistry and the presence of a dimethylamino group, which imparts distinct reactivity and stability compared to other Boc-protected amines.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(dimethylamino)cyclopentyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)13-9-7-6-8-10(9)14(4)5/h9-10H,6-8H2,1-5H3,(H,13,15) |
Clé InChI |
GBYOXNVJBVMRCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC1N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
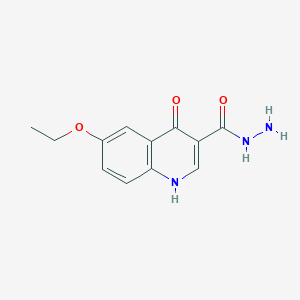
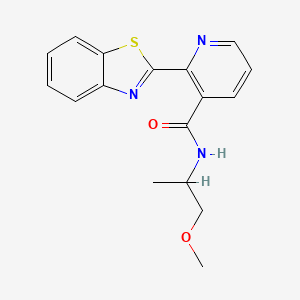
![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
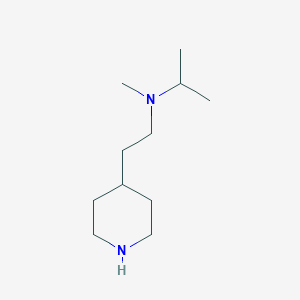

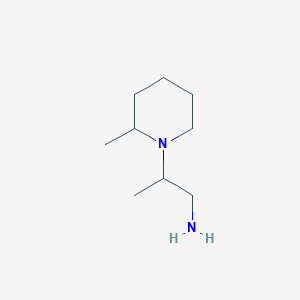
![2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B12115694.png)

![2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12115707.png)
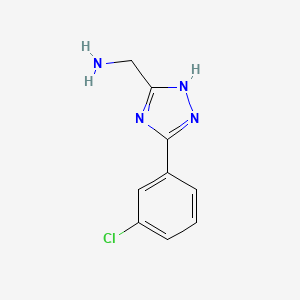
![2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12115710.png)
